molecular formula C9H10BrNO3 B15250338 2-Bromo-3,4-dimethoxybenzamide

2-Bromo-3,4-dimethoxybenzamide

Cat. No.: B15250338
M. Wt: 260.08 g/mol
InChI Key: GRYSBTUATPUWGH-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethoxybenzamide is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzamide, where the benzene ring is substituted with bromine and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-dimethoxybenzamide typically involves the bromination of 3,4-dimethoxybenzamide. One common method includes the use of bromine in the presence of a solvent like tetrahydrofuran. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the bromination of 3,4-dimethoxybenzamide followed by purification steps to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-Bromo-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,4-dimethylbenzamide
  • 2-Bromo-3,4-dimethoxyphenylacetamide
  • 2-Bromo-3,4-dimethoxybenzoic acid

Uniqueness

2-Bromo-3,4-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-bromo-3,4-dimethoxybenzamide

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

GRYSBTUATPUWGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N)Br)OC

Origin of Product

United States

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